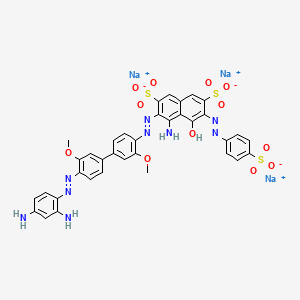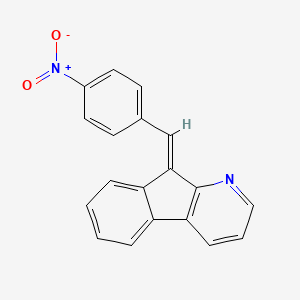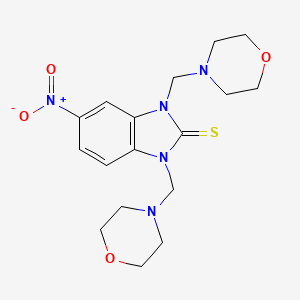
Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt is a diazonium compound that is widely used in various scientific and industrial applications. This compound is known for its vibrant color and is often used as a dye. Its molecular formula is C12H8N4O3S .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The process begins with the diazotization of 4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with a suitable aromatic compound to form the azo dye .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like water, alcohols, and halides can react with the diazonium group under mild conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Amines and other reduced forms.
Substitution: A variety of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Widely used as a dye in textiles, paper, and leather industries
Wirkmechanismus
The mechanism of action of Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt involves its ability to form stable azo bonds with various substrates. The diazonium group is highly reactive and can undergo coupling reactions with aromatic compounds, leading to the formation of azo dyes. These reactions are facilitated by the presence of electron-donating groups on the aromatic ring, which stabilize the transition state and enhance the reaction rate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenediazonium, 4-((4-sulfophenyl)azo)-, chloride: Similar in structure but with a chloride counterion.
Benzenediazonium, 4-((4-sulfophenyl)azo)-, reaction products with formaldehyde-salicylic acid: A derivative with additional functional groups.
Uniqueness
Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt is unique due to its inner salt structure, which provides stability and distinct reactivity compared to its analogs. This stability makes it particularly useful in various applications where other diazonium compounds might be less effective.
Eigenschaften
CAS-Nummer |
65036-56-8 |
|---|---|
Molekularformel |
C12H8N4O3S |
Molekulargewicht |
288.28 g/mol |
IUPAC-Name |
4-[(4-diazoniophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C12H8N4O3S/c13-14-9-1-3-10(4-2-9)15-16-11-5-7-12(8-6-11)20(17,18)19/h1-8H |
InChI-Schlüssel |
SKERSVOOCUCYLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740026.png)


